2-((2-Methylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate
Description
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-13-5-2-3-7-16(13)11-20-17(21)12-23-18(22)15-8-4-6-14(9-15)10-19/h2-9H,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGMTJYQHPHBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate typically involves the reaction of 2-methylbenzylamine with ethyl cyanoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic attack of the amine on the cyanoacetate, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solvents like ethanol or methanol can also aid in the dissolution of reactants and improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Amide or ester derivatives.
Scientific Research Applications
2-((2-Methylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active molecules.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Aromatic Substitution : The 2-methylbenzyl group provides steric hindrance, which may reduce metabolic degradation compared to unsubstituted benzyl analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ).
- Hydrolytic Stability : Esters with bulky substituents (e.g., 3,4-dimethylbenzyl in ) exhibit slower hydrolysis rates than those with smaller groups.
Implications for Target Compound :
- The target compound could be synthesized via Ugi multicomponent reactions (as in ) using 3-cyanobenzoic acid derivatives and 2-methylbenzylamine.
- Alternatively, acylation of 2-methylbenzylamine with 3-cyanobenzoyl chloride may offer a straightforward route, though steric effects could reduce yields compared to smaller amines .
Biological Activity
2-((2-Methylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate is an organic compound classified as a cyanoacetamide, notable for its structural features that include a cyano group and an ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The IUPAC name of the compound is 2-[(2-methylphenyl)methylamino]-2-oxoethyl 3-cyanobenzoate . Its chemical formula is , and it possesses a molecular weight of 312.33 g/mol. The presence of functional groups such as the cyano (-CN) and ester (-COO-) contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to act as an inhibitor of certain enzymes, affecting various biochemical pathways. Notably, it may inhibit enzymes involved in DNA replication or protein synthesis, which could explain its potential as an anticancer agent.
Antimicrobial Activity
Studies have indicated that derivatives of the cyanoacetamide class, including this compound, exhibit significant antimicrobial properties. The compound's structure allows it to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies using various cancer cell lines have demonstrated that it can induce apoptosis and inhibit cell proliferation.
Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cells (MCF-7) showed that treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM , indicating significant cytotoxic effects at relatively low concentrations.
Research Applications
The compound is being investigated for various applications in scientific research:
- Chemistry : Utilized as a building block in the synthesis of complex heterocyclic compounds.
- Biology : Studied for its interactions with biomolecules and potential therapeutic applications.
- Medicine : Explored as a precursor for developing new pharmacologically active molecules.
Q & A
Basic Question: What are the key considerations for designing a synthesis pathway for 2-((2-Methylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate?
Answer:
A robust synthesis pathway requires:
- Stepwise Functionalization : Begin with the preparation of the benzimidazole core (if applicable) via cyclization of o-phenylenediamine derivatives, as demonstrated in benzimidazole-based syntheses .
- Coupling Reactions : Use nucleophilic acyl substitution or esterification to link the 2-methylbenzylamine and 3-cyanobenzoate moieties. Optimize reaction conditions (e.g., reflux in chloromethane, as in ) to enhance yield.
- Purification : Monitor reaction progress via TLC and purify intermediates using recrystallization (e.g., methanol as a solvent) .
- Characterization : Confirm structural integrity using NMR, FTIR, and mass spectrometry (MS) .
Basic Question: Which spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
- FTIR : Identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹, ester C=O at ~1720–1740 cm⁻¹) and nitrile groups (C≡N at ~2200–2260 cm⁻¹).
- NMR : Use ¹H and ¹³C NMR to resolve aromatic protons, methylene linkages, and amide/ester carbonyls. For ambiguous signals, employ 2D techniques (e.g., COSY, HMBC) .
- MS : High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns confirm substituent connectivity .
Advanced Question: How can contradictory NMR data (e.g., overlapping peaks) be resolved during characterization?
Answer:
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent interference and sharpen peaks.
- Variable Temperature NMR : Resolve overlapping signals by altering sample temperature to shift exchangeable protons (e.g., amide NH) .
- 2D NMR : HMBC correlates ¹H-¹³C couplings across multiple bonds, clarifying ambiguous assignments (e.g., ester vs. amide carbonyls) .
Advanced Question: What strategies optimize the yield of intermediates like 2-(1H-benzimidazol-2-yl)-2-oxoethyl derivatives?
Answer:
- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps in benzimidazole synthesis .
- Stoichiometric Control : Ensure a 1:1 molar ratio of amine and carbonyl reactants to minimize side products.
- Reaction Monitoring : Track intermediates via TLC (e.g., silica gel plates, UV visualization) and isolate products promptly to prevent degradation .
Advanced Question: How does X-ray crystallography inform the compound’s reactivity and stability?
Answer:
- Steric Effects : Crystal structures (e.g., phenacyl benzoate derivatives in ) reveal spatial hindrance around the ester/amide groups, which may slow nucleophilic attacks.
- Hydrogen Bonding : Intra-/intermolecular H-bonds (e.g., amide NH to carbonyl O) stabilize the solid-state structure, correlating with solubility and thermal stability .
Advanced Question: What in silico approaches predict this compound’s bioactivity or metabolic pathways?
Answer:
- Molecular Docking : Screen against target proteins (e.g., α-glucosidase) using software like AutoDock to assess binding affinity .
- QSAR Modeling : Correlate substituent electronic properties (e.g., nitrile’s electron-withdrawing effect) with activity trends observed in analogs .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, cytochrome P450 interactions, and blood-brain barrier permeability .
Advanced Question: How can solubility challenges in biological assays be addressed?
Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions while preserving activity .
Advanced Question: What side reactions occur during acylation steps, and how are they mitigated?
Answer:
- Competing Ester Hydrolysis : Avoid aqueous conditions; use anhydrous solvents (e.g., THF) and molecular sieves .
- O- vs. N-Acylation : Control pH (e.g., basic conditions favor N-acylation) and use protecting groups (e.g., Fmoc for amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
